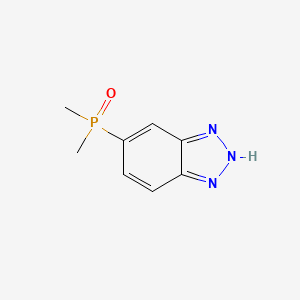

5-Dimethylphosphoryl-2H-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

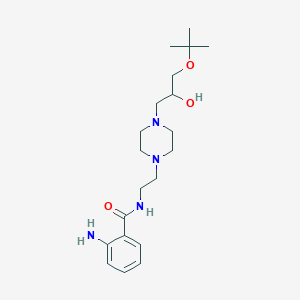

5-Dimethylphosphoryl-2H-benzotriazole is a chemical compound that is related to the benzotriazole family . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .科学的研究の応用

Fate in Aquifers

Benzotriazoles (BTs), including derivatives like 5-Dimethylphosphoryl-2H-benzotriazole, are recognized as emerging contaminants. A study highlighted their fate in urban aquifers, emphasizing the transformation of BTs into various degradation products. The leakage from wastewater pipelines was identified as a primary source, and sediments with lower hydraulic conductivity were found to create conditions leading to the temporal storage and transformation of BTs. This process poses a contamination risk to groundwater, potentially used for drinking water, indicating a need for monitoring and treatment solutions (Trček et al., 2018).

Biotransformation and Removal in Wastewater Treatment

Another research focused on the biotransformation of benzotriazoles in activated sludge, revealing the formation of various transformation products. The study also employed compound-specific isotope analysis to understand the initial reactions during degradation. Despite partial degradation, some transformation products were detected in wastewater effluents, indicating the need for improved wastewater treatment strategies to mitigate environmental impacts (Huntscha et al., 2014).

Adsorption Techniques for Removal

Research on the adsorption kinetics of benzotriazole and its derivatives by novel nano absorbents like nano Zn-Al-O (ZAO) has shown promising results. These absorbents effectively remove these compounds from water, suggesting a viable method for treating contaminated water. The adsorption process was found to be primarily driven by chemical adsorption, indicating the potential for using such techniques in water treatment facilities to mitigate the environmental presence of these contaminants (Xu et al., 2014).

Persistence in Soil Environments

A study investigating the occurrence and dissipation of BTs and benzotriazole ultraviolet stabilizers in biosolid-amended soils found that these compounds persist in soil environments with slow dissipation rates. This persistence poses potential environmental risks, suggesting the need for monitoring and management strategies for biosolids and soil treatments (Lai et al., 2014).

作用機序

Target of Action

5-Dimethylphosphoryl-2H-benzotriazole, also known as (1H-Benzo[d][1,2,3]triazol-6-yl)dimethylphosphine oxide, is a derivative of benzotriazole . Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to act as corrosion inhibitors .

Mode of Action

Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds, with their targets . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological effects .

Biochemical Pathways

Benzotriazole derivatives have been found to impact a variety of biological processes, including plant growth regulation, choleretic activity, antibacterial activity, antiprotozoal activity, and antiviral activity .

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, benzotriazole ultraviolet stabilizers (BUVs), which include benzotriazole derivatives, are used in various products to prevent yellowing and degradation . The presence of these compounds in the environment could potentially interfere with natural attenuation processes, such as photodegradation, thereby increasing the persistence of pollutants and the risk of exposure .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-dimethylphosphoryl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3OP/c1-13(2,12)6-3-4-7-8(5-6)10-11-9-7/h3-5H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWGSPMPBJFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=NNN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)